molecular formula C29H30ClNO3 B1532903 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride CAS No. 31140-49-5

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride

Cat. No.: B1532903
CAS No.: 31140-49-5
M. Wt: 476 g/mol
InChI Key: QUWOOCAALQMHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride is a useful research compound. Its molecular formula is C29H30ClNO3 and its molecular weight is 476 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Research

One study discusses the synthesis of functional alkoxyamines and their application in creating well-defined star polymers, demonstrating the utility of complex organic molecules in polymer chemistry. This research could be related to the synthesis or functionalization of compounds like 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride for creating novel polymeric materials (Y. Miura & Y. Yoshida, 2002).

Medicinal Chemistry and Drug Synthesis

Another relevant study details a novel synthetic route for a key intermediate in the production of Silodosin, used in treating benign prostatic hyperplasia. This showcases the compound's potential role in the synthesis of pharmaceuticals, suggesting that derivatives of this compound might be useful in drug development (Xiaoxia Luo et al., 2008).

Catalysis and Chemical Transformations

Research on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights the use of complex organometallic compounds in catalysis. This suggests potential applications of this compound in developing new catalysts for chemical transformations (S. Facchetti et al., 2016).

Corrosion Inhibition

A study on melamine derivatives as corrosion inhibitors indicates the role of nitrogen-rich organic compounds in protecting metals from corrosion, which could hint at applications for this compound in materials science and engineering (C. Verma et al., 2018).

Biochemical Analysis

Biochemical Properties

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing phosphorylation of target proteins. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmission or reducing inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it may increase the production of reactive oxygen species, leading to oxidative stress and subsequent cellular damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on these interactions, which can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-[2,4,5-tris(phenylmethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3.ClH/c30-17-16-26-18-28(32-21-24-12-6-2-7-13-24)29(33-22-25-14-8-3-9-15-25)19-27(26)31-20-23-10-4-1-5-11-23;/h1-15,18-19H,16-17,20-22,30H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOOCAALQMHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2CCN)OCC3=CC=CC=C3)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 2
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 3
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 4
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 6
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.